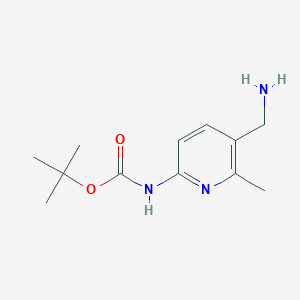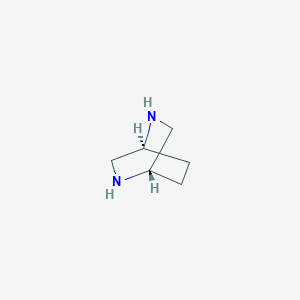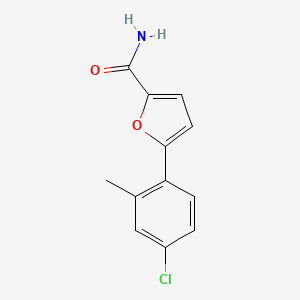
TERT-BUTYL 4-(AMINOMETHYL)-2,5-DIMETHYLPHENYLCARBAMATE
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acylation, nucleophilic substitution, and reduction, with optimizations leading to significant yields. For instance, a rapid synthetic method was established for tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, synthesized through a three-step process from commercially available starting materials, achieving an 81% total yield (Bingbing Zhao et al., 2017). Such synthetic pathways are crucial for producing high-purity intermediates for further research and development.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
This compound serves as a crucial intermediate in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Zhao et al. (2017) established a rapid synthetic method for this compound, starting from commercially available precursors. The process involves acylation, nucleophilic substitution, and reduction, achieving an 81% total yield over three steps. This method's optimization underscores the compound's significance in medicinal chemistry, particularly in developing treatments for diseases like cancer (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).
Chemical Synthesis and Methodology Development
Liu Feng-hu (2014) reported the synthesis of a related compound, tert-butyl-2-amino-4-phenethylphenylcarbamate, via various methods, including atmospheric and pressure reactions. This research highlights the diverse synthetic routes available for producing tert-butyl carbamate derivatives, offering insights into methodology development in organic synthesis. The comparison of different synthesis methods provides valuable information on reaction conditions, yields, and efficiency, contributing to the optimization of synthetic protocols (Liu Feng-hu, 2014).
Applications in Polymer Science
In polymer science, tert-butyl 4-(aminomethyl)-2,5-dimethylphenylcarbamate derivatives have potential applications in the synthesis of novel polyamides with unique properties. Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units from a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol. These polyamides exhibited high thermal stability, solubility in various solvents, and could form transparent, flexible films. Such materials are of interest for applications requiring high-performance polymers with specific mechanical and thermal properties (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).
Advanced Material Research
Furthermore, tert-butyl carbamate derivatives are explored in advanced material research for developing new materials with tailored properties. For instance, the synthesis of polyimides containing tert-butyl side groups from 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene with various aromatic tetracarboxylic dianhydrides resulted in materials with low dielectric constants, excellent solubility, and high glass transition temperatures. These characteristics are desirable for applications in electronics, where materials with low dielectric constants and high thermal stability are required (Y. Chern, J. Tsai, 2008).
Eigenschaften
IUPAC Name |
tert-butyl N-[5-(aminomethyl)-6-methylpyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8-9(7-13)5-6-10(14-8)15-11(16)17-12(2,3)4/h5-6H,7,13H2,1-4H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJCYUZKILRBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187163-72-0 | |
| Record name | 1,1-Dimethylethyl N-[5-(aminomethyl)-6-methyl-2-pyridinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187163-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B1169820.png)
